![molecular formula C19H13FN2O3S B2833405 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate CAS No. 1396626-75-7](/img/structure/B2833405.png)

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

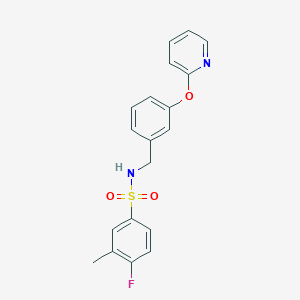

The compound “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate” is a complex organic molecule that contains several functional groups including a benzothiazole, azetidine, and benzofuran . The presence of these groups suggests that this compound may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzothiazole ring (a benzene ring fused to a thiazole ring), an azetidine ring (a four-membered ring containing nitrogen), and a benzofuran ring (a benzene ring fused to a furan ring) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the azetidine ring might undergo ring-opening reactions, while the benzothiazole and benzofuran rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the benzothiazole, azetidine, and benzofuran rings could impact its polarity, solubility, and stability.Scientific Research Applications

Discovery and Optimization for S1P1 Receptor Agonism

A potent S1P1 receptor agonist, derived from the optimization of a benzofuranyl lead compound, was discovered to significantly reduce blood lymphocyte counts and attenuate delayed type hypersensitivity responses, indicating its potential for treating immune-related conditions (Lanman et al., 2011).

Synthesis and Pharmacological Evaluation

Azetidin-2-ones and Thiazolidin-4-ones encompassing benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities, showcasing the therapeutic versatility of benzothiazole derivatives (Gurupadayya et al., 2008).

Potential in Cancer Therapy

Isoxazole derivatives of benzothiazole were studied for their cytotoxicity against various cancer cell lines, with one compound showing promise in inducing G2/M cell cycle arrest and apoptosis in colon cancer cells, indicating a potential mechanism for cancer therapy (Kumbhare et al., 2014).

Antimicrobial Activity

Benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives were synthesized and showed moderate to good antimicrobial activity against various bacterial and fungal strains, suggesting their utility in addressing antibiotic resistance issues (Gilani et al., 2016).

Fluorinated Benzothiazoles for Antitumor Activity

Fluorinated 2-(4-aminophenyl)benzothiazoles exhibited potent cytotoxicity against certain human breast cancer cell lines, presenting a biphasic dose-response relationship and highlighting the potential of fluorination in enhancing antitumor specificity (Hutchinson et al., 2001).

Properties

IUPAC Name |

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O3S/c20-12-5-6-14-17(8-12)26-19(21-14)22-9-13(10-22)24-18(23)16-7-11-3-1-2-4-15(11)25-16/h1-8,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYRIQHUOLLVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Bromophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2833326.png)

![3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2833332.png)

![7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2833339.png)

![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)

![3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid](/img/structure/B2833342.png)